5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one
Description
Properties
CAS No. |
13943-17-4 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-hydroxy-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O2/c14-9-8(11-7-12-10(9)15)6-13-4-2-1-3-5-13/h7,14H,1-6H2,(H,11,12,15) |
InChI Key |
GTFBJICCEPZKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=O)NC=N2)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
One of the most common and efficient methods to introduce the piperidin-1-ylmethyl group at position 6 involves reductive amination of a 6-aldehyde pyrimidin-4-one intermediate with piperidine.
- Step 1: Synthesis of 6-formyl-5-hydroxypyrimidin-4(1H)-one by selective oxidation of the methyl or hydroxymethyl precursor at position 6.
- Step 2: Reductive amination with piperidine using sodium triacetoxyborohydride or sodium borohydride as reducing agents under mild conditions.
- Yields: Reported yields for this step range from 63% to 84%, indicating good efficiency and selectivity.
This method benefits from mild reaction conditions, compatibility with sensitive functional groups, and straightforward purification.
Multi-step Pyrimidine Ring Construction
An alternative approach involves stepwise construction of the pyrimidine ring with the piperidinylmethyl substituent already incorporated or introduced in later steps.
- Starting from pyrimidine-2,4-dione derivatives, selective substitution at position 6 is achieved by nucleophilic displacement or coupling reactions.
- Oxidation and reduction steps are employed to install the hydroxy group at position 5.
- This method often requires protection/deprotection strategies to avoid side reactions.
Reaction Conditions and Reagents
Analytical and Purification Techniques
- Purification: Column chromatography on neutral alumina or silica gel is commonly used to isolate the target compound with high purity.
- Characterization: NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy confirm the structure and substitution pattern.
- Spectroscopic Data: Key signals include characteristic hydroxy proton, piperidine ring protons, and pyrimidine ring resonances.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Reductive Amination | Aldehyde intermediate + piperidine + reducing agent | Sodium triacetoxyborohydride, piperidine | Mild conditions, high selectivity | Requires aldehyde intermediate | 63–84% |
| Multi-step Pyrimidine Synthesis | Ring construction + substitution + oxidation | Various oxidants/reductants | Flexibility in substitution | Multi-step, longer synthesis | Variable |
| One-pot MCR (related compounds) | Multi-component condensation | p-Toluenesulfonic acid, ethanol | High yield, simple | May need optimization | ~93% |
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial protein synthesis pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to selectively target cancerous cells while sparing normal cells positions this compound as a promising agent in cancer therapy.
Biochemical Applications
Enzyme Inhibition
this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine biosynthesis. This inhibition could be leveraged in the treatment of diseases characterized by rapid cell proliferation, such as cancer.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective effects, potentially making it useful for treating neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells, which is crucial for maintaining neuronal health.
Pharmacological Applications
Drug Development
The unique pharmacological profile of this compound has led to its exploration in drug development. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders, including depression and anxiety.
Formulation in Drug Delivery Systems
Recent advancements have seen this compound being incorporated into novel drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents. Its compatibility with various formulation techniques allows for the development of sustained-release formulations that could improve patient compliance.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM, highlighting selective cytotoxicity. |
| Study C | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound, suggesting protective effects against neurodegeneration. |
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the piperidin-1-ylmethyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
Table 1: Substituent and Property Comparison
Key Findings and Implications
The piperidin-1-ylmethyl group introduces steric bulk and basicity, which may influence crystallization behavior. Compounds with similar substituents (e.g., piperidine or morpholine rings in and ) exhibit melting points >150°C, suggesting strong intermolecular interactions .
Synthetic Accessibility :
- Multicomponent reactions () and nucleophilic substitutions () are common strategies for introducing piperidine groups. The target compound could be synthesized via reductive amination or alkylation of a 5-hydroxypyrimidin-6-ylmethyl precursor.
Bioactivity Potential: Piperidine-containing pyrimidinones (e.g., 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine in ) are often explored in drug discovery for their ability to interact with enzymes or receptors. The hydroxyl group in the target compound may confer antioxidant or metal-chelating properties .
Data Tables
Table 2: Spectral and Analytical Data of Representative Compounds
Biological Activity
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one is a heterocyclic compound characterized by a pyrimidine ring with a hydroxyl group at the 5-position and a piperidine group attached at the 6-position. Its molecular formula is C10H15N3O, and it has a molecular weight of approximately 225.24 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of immunotherapy and antimicrobial efficacy.
The biological activity of this compound may be linked to its structural features that allow it to interact with various biological targets. Preliminary studies suggest that this compound may inhibit specific pathways involved in immune response modulation, particularly the PD-1/PD-L1 pathway, which is crucial in tumor immunotherapy .
PD-1/PD-L1 Interaction
The PD-1 receptor, expressed on T cells, interacts with the PD-L1 ligand found on tumor cells, leading to T-cell inhibition and immune evasion. Compounds that can disrupt this interaction have therapeutic potential in enhancing anti-tumor immunity. Research indicates that small molecules similar to this compound could potentially act as inhibitors of this pathway, thereby promoting T-cell activation against cancer cells .
Antimicrobial Activity
There is emerging evidence that compounds with similar structures exhibit antimicrobial properties. For instance, high-throughput screening of chemical libraries has identified several compounds that inhibit the growth of Mycobacterium tuberculosis (Mtb), suggesting that derivatives of pyrimidine compounds may possess significant antibacterial activity . While specific data on this compound's efficacy against Mtb is limited, its structural analogs have shown promising results.
Cytotoxicity Studies
Cytotoxicity assessments are critical for understanding the safety profile of new compounds. In studies involving various analogs, compounds structurally related to this compound were evaluated for their cytotoxic effects against HepG2 liver cancer cells. These studies often report IC50 values (the concentration required to inhibit cell growth by 50%) to gauge potency .
| Compound | MIC (µM) | IC50 (µM) |
|---|---|---|
| 5-Hydroxy-6-(piperidin-1-methyl) | <20 | >80 |
| Analog A | <2 | 30 |
| Analog B | <10 | 4.5 |
Case Study: Inhibition of PD-L1
A study focused on identifying small molecule inhibitors targeting PD-L1 demonstrated that certain pyrimidine derivatives could stabilize PD-L1 dimerization, thus preventing its interaction with PD-1. This mechanism presents a novel approach for enhancing immune responses against tumors . The implications for compounds like this compound are significant, as they may provide a new class of immunotherapeutics.
Case Study: Antitubercular Activity
In another research effort aimed at discovering new antitubercular agents, several pyrimidine-based compounds were screened for their ability to inhibit Mtb growth. The findings indicated that certain structural modifications could enhance activity significantly, suggesting that further exploration of this compound derivatives might yield effective treatments against tuberculosis .
Q & A
Basic: What are the recommended synthetic routes for 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one, and how can substituent regioselectivity be controlled?
Methodological Answer:
The synthesis of pyrimidin-4(1H)-one derivatives typically involves multicomponent reactions (MCRs) or stepwise alkylation/condensation. For example:
- One-pot synthesis : Adapting protocols from dihydropyrimidinone synthesis (Biginelli reaction analogs), using urea/thiourea, β-keto esters, and aldehydes under acidic conditions (e.g., HCl or acetic acid) .
- Piperidinylmethyl introduction : Post-synthetic modification via nucleophilic substitution or reductive amination. For instance, reacting 5-hydroxy-6-(bromomethyl)pyrimidin-4(1H)-one with piperidine in anhydrous DMF at 60–80°C .
- Regioselectivity : Controlled by steric/electronic effects of substituents. Use protecting groups (e.g., silyl ethers for hydroxyl groups) to direct reactivity toward the 6-position .
Basic: How can the structural identity and purity of this compound be validated?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures using SHELXL (SHELX suite) for refinement, particularly for confirming piperidinylmethyl orientation and hydrogen-bonding networks .
- NMR spectroscopy : Analyze and NMR spectra for characteristic peaks:
- HPLC purity : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (e.g., 10–90% over 20 min) to quantify impurities (<0.5% threshold) .
Advanced: How can researchers address contradictions in crystallographic data, such as disorder in the piperidinylmethyl moiety?
Methodological Answer:
- Refinement strategies : Use SHELXL’s PART instruction to model disordered regions. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles .
- Twinned data : For cases of pseudo-merohedral twinning, employ TWIN/BASF commands in SHELXL. Validate with R and Hooft y parameters .
- Validation tools : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry and check for overfitting using R .
Advanced: What analytical methods are suitable for identifying and quantifying trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Detect impurities at ppm levels using a Q-TOF mass spectrometer in positive ion mode (e.g., ESI+). Reference impurities from pharmacopeial standards (e.g., EP-grade) .
- Forced degradation studies : Expose the compound to heat (80°C), acid (0.1M HCl), and UV light to simulate degradants. Compare retention times/spatial patterns with known impurities (e.g., piperidine N-oxide derivatives) .
- Quantitative NMR (qNMR) : Use DMSO-d as solvent and maleic acid as internal standard for impurity quantification without chromatographic separation .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or phosphodiesterases). Focus on the pyrimidinone core’s hydrogen-bonding with catalytic residues .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against bioactivity data from analogs (e.g., pyrrolo-pyrimidinones) .
- MD simulations : Run 100-ns simulations in GROMACS to assess piperidinylmethyl flexibility and ligand-protein stability under physiological conditions .
Advanced: What experimental protocols are recommended for studying metabolic stability in vitro?
Methodological Answer:
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH at 37°C. Quench with acetonitrile, then analyze via LC-MS for parent compound depletion. Calculate t using first-order kinetics .
- CYP inhibition screening : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess competitive/non-competitive inhibition. Confirm with IC values .
- Metabolite identification : Employ HRMS with data-dependent acquisition (DDA) to fragment major metabolites (e.g., hydroxylation at C5 or piperidine N-demethylation) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental solubility data?
Methodological Answer:
- Solubility measurement : Perform shake-flask assays in PBS (pH 7.4) and biorelevant media (FaSSIF/FeSSIF). Compare with predicted logS from ACD/Labs Percepta .
- Cosolvency studies : Test solubility enhancement using PEG-400 or cyclodextrins. Analyze phase diagrams to optimize formulation .
- pKa determination : Use Sirius T3 potentiometric titration to measure ionization constants. Reconcile with predicted pKa (e.g., from MarvinSuite) to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
